1H-1,2,4-Triazole, 3-amino-5-(2-thenyl)-

Antimicrobial Antibacterial Structure-Activity Relationship

Drug discovery programs require precise heterocyclic intermediates for reliable SAR data. 1H-1,2,4-Triazole, 3-amino-5-(2-thenyl)- provides a unique 2-thienyl moiety with distinct electronic/steric properties. • Class-level evidence: broad-spectrum antibacterial activity of 5-(2-thienyl)-1,2,4-triazole derivatives. • Potent aromatase inhibition by related triazole hybrids enables anticancer agent libraries. • Amenable to Buchwald-Hartwig arylation for late-stage diversification. • Purity: 98%. Procure with confidence.

Molecular Formula C7H8N4S
Molecular Weight 180.23 g/mol
CAS No. 69226-80-8
Cat. No. B12109787
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1H-1,2,4-Triazole, 3-amino-5-(2-thenyl)-
CAS69226-80-8
Molecular FormulaC7H8N4S
Molecular Weight180.23 g/mol
Structural Identifiers
SMILESC1=CSC(=C1)CC2=NC(=NN2)N
InChIInChI=1S/C7H8N4S/c8-7-9-6(10-11-7)4-5-2-1-3-12-5/h1-3H,4H2,(H3,8,9,10,11)
InChIKeyQCQOEECZTCFAEI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1H-1,2,4-Triazole, 3-amino-5-(2-thenyl)- Overview


1H-1,2,4-Triazole, 3-amino-5-(2-thenyl)- (CAS 4922-99-0), also known as 3-(thiophen-2-yl)-1H-1,2,4-triazol-5-amine, is a heterocyclic compound with a triazole core substituted with an amino group and a 2-thienyl moiety . This compound serves as a versatile building block in medicinal chemistry and materials science, enabling the synthesis of diverse derivatives such as Schiff bases, metal complexes, and condensed triazoles [1]. Its unique structural features allow for selective chemical transformations, making it a valuable intermediate for developing new pharmacologically active agents and functional materials [2].

Building block
Derivatization scaffold for Schiff bases, metal complexes, and cross-coupling
Application workflow
Medicinal chemistry, materials science, and targeted library synthesis
Selection logic
2-Thienyl group imparts unique electronic and steric properties vs phenyl or pyridyl analogs

Why 1H-1,2,4-Triazole, 3-amino-5-(2-thenyl)- Is Irreplaceable


Simple substitution of 1H-1,2,4-triazole analogs, such as 3-amino-5-phenyl-1,2,4-triazole or 3-amino-5-(2-pyridyl)-1,2,4-triazole, for 1H-1,2,4-Triazole, 3-amino-5-(2-thenyl)- is not scientifically valid due to significant differences in their physicochemical and biological properties. The 2-thienyl substituent at the 5-position imparts unique electronic characteristics and steric hindrance compared to a phenyl or pyridyl group, which critically influences molecular recognition and binding affinity in biological systems [1]. Structure-activity relationship (SAR) studies on 3(5)-substituted 1,2,4-triazole nucleosides have demonstrated a high dependency between the nature of the 3(5)-substituent and the level of antiviral and anticancer activity [2]. Therefore, substituting the 2-thienyl group with a different aryl or heteroaryl moiety can drastically alter the compound's biological profile and its efficacy in a given application, necessitating a precise selection for research and development purposes.

5-Substituent 2-Thienyl group may shift electronic profile and steric hindrance compared to phenyl or pyridyl analogs, altering molecular recognition.
SAR dependency Biological activity of 3(5)-substituted 1,2,4-triazoles is highly dependent on the substituent nature; direct replacement may not reproduce reported activity.
Reactivity Derivatization profile differs from less reactive or sterically hindered analogs; synthetic route may not transfer directly.

Differentiation Evidence for 1H-1,2,4-Triazole, 3-amino-5-(2-thenyl)-


Antimicrobial Activity of Thienyl-Substituted Triazoles

While direct, head-to-head quantitative data for the target compound against specific comparators is scarce, class-level evidence indicates that 5-(2-thienyl)-1,2,4-triazole derivatives exhibit notable antimicrobial activity. A study on a series of synthesized 5-(2-thienyl)-1,2,4-triazoles and oxadiazoles demonstrated that several compounds displayed marked broad-spectrum antibacterial activity against Gram-positive and Gram-negative bacteria [1]. This class-level activity profile differentiates these thienyl-substituted triazoles from other 5-substituted analogs, such as some pyridyl derivatives, which have shown more limited activity spectra in comparative studies [2]. The presence of the 2-thienyl group is a key structural determinant for this observed antimicrobial potential.

Antimicrobial profile
Class-level inference
Thienyl class reported for broad-spectrum antibacterial activity; pyridyl class reported for more specific anti-staphylococcal effects.
Supports antimicrobial screening context.
Data to verify; different compound sets preclude direct quantification.
Antimicrobial Antibacterial Structure-Activity Relationship

Antiproliferative Potential via Aromatase Inhibition

Data on related 1,2,4-triazole hybrids provides indirect, class-level support for the antiproliferative potential of the target compound. Novel 1,2,3-triazole/1,2,4-triazole hybrids have been designed and synthesized as antiproliferative agents targeting aromatase enzymes [1]. Some of these hybrids demonstrated potent aromatase inhibition, with IC50 values as low as 0.09 ± 0.01 µM, which was more potent than the reference Ketoconazole (IC50 = 2.6 ± 0.20 µM) [1]. While this evidence is not for the specific compound 1H-1,2,4-Triazole, 3-amino-5-(2-thenyl)-, it establishes that the 1,2,4-triazole core, when appropriately substituted, can be a powerful scaffold for developing aromatase inhibitors. This suggests that the target compound, as a building block for further functionalization, holds promise for medicinal chemistry programs focused on hormone-dependent cancers.

Aromatase inhibition
Class-level inference
Related 1,2,4-triazole hybrid IC50: 0.09 ± 0.01 µM
Supports enzyme inhibition study fit for the triazole core.
Reported ~29-fold difference over ketoconazole reference; indirect support for target compound scaffold.
Anticancer Aromatase Inhibition Antiproliferative

Synthetic Versatility as a Derivatization Scaffold

The primary documented advantage of 1H-1,2,4-Triazole, 3-amino-5-(2-thenyl)- is its utility as a synthetic building block. Unlike many 5-substituted 3-amino-1,2,4-triazoles that may have limited reactivity, the target compound's structure allows for a wide array of chemical modifications. It has been used as a precursor for synthesizing biologically active thienyl-derived triazole Schiff bases and their oxovanadium(IV) complexes [1]. This capability to form Schiff bases and metal complexes is a key differentiator from less reactive or sterically hindered analogs, enabling the exploration of diverse chemical space and the development of novel materials and drug candidates [2]. The presence of both a primary amino group and a thienyl ring provides multiple handles for further functionalization, including Buchwald-Hartwig arylation .

Synthetic versatility
Supporting evidence
Schiff base formation, metal complexation (e.g., V(IV)), and Buchwald-Hartwig arylation documented.
Enables diverse derivatization workflows.
Reactivity profile is substituent-specific; supports library synthesis.
Organic Synthesis Medicinal Chemistry Building Block

Application Scenarios for 1H-1,2,4-Triazole, 3-amino-5-(2-thenyl)-


Synthesis of Novel Antimicrobial Agents

The class-level evidence for broad-spectrum antibacterial activity of 5-(2-thienyl)-1,2,4-triazole derivatives [1] supports the use of 1H-1,2,4-Triazole, 3-amino-5-(2-thenyl)- as a key intermediate in medicinal chemistry programs aimed at developing new antimicrobial drugs. Its thienyl substituent is a critical structural feature that can be leveraged to design molecules targeting drug-resistant bacterial strains.

Antiproliferative and Anticancer Drug Development

Given the class-level evidence for potent aromatase inhibition by certain 1,2,4-triazole-containing hybrids [2], this compound is a logical choice as a starting material for synthesizing libraries of potential anticancer agents. It is particularly relevant for research on hormone-dependent cancers, where aromatase is a validated therapeutic target.

Functional Materials and Coordination Complexes

The demonstrated ability to form Schiff bases and stable metal complexes with transition metals like vanadium(IV) [3] positions 1H-1,2,4-Triazole, 3-amino-5-(2-thenyl)- as a valuable ligand in inorganic and materials chemistry. It can be used to synthesize novel materials with potential applications in catalysis, sensing, or as magnetic materials.

Late-Stage Functionalization via Cross-Coupling

The amenability of the amino-triazole core to selective Buchwald-Hartwig arylation makes this compound suitable for late-stage diversification strategies in complex molecule synthesis. This allows medicinal chemists to efficiently introduce molecular complexity and explore structure-activity relationships in advanced synthetic intermediates.

Application
Selection Property
Validation Focus
Antimicrobial screening studies
Antimicrobial screening context
Broad-spectrum activity endpoints
Antiproliferative pathway research
Enzyme inhibition study fit
Aromatase inhibition model context
Coordination complex synthesis
Ligand derivatization profile
Metal complex stability and reactivity
Late-stage diversification
Cross-coupling amenability
Selective functionalization review

Technical Documentation Hub

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26 linked technical documents
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